molecular formula C11H17N3O2 B13005925 Ethyl 3-amino-2-(isopropylamino)isonicotinate

Ethyl 3-amino-2-(isopropylamino)isonicotinate

Cat. No.: B13005925
M. Wt: 223.27 g/mol
InChI Key: WLKWEGTZPJUTPZ-UHFFFAOYSA-N
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Description

Ethyl 3-amino-2-(isopropylamino)isonicotinate is a chemical compound with the molecular formula C11H17N3O2 It is known for its unique structure, which includes an ethyl ester group, an amino group, and an isopropylamino group attached to an isonicotinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-2-(isopropylamino)isonicotinate typically involves the reaction of 2-aminopyridine with ethyl acrylate in the presence of a catalyst. The reaction is carried out in an organic solvent, such as ethanol, under controlled temperature conditions (80-120°C) to yield the desired product . The process may involve multiple steps, including purification and isolation of the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the compound. Quality control measures, such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, are employed to verify the product’s integrity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-2-(isopropylamino)isonicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions with halides or other electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted isonicotinates with various functional groups.

Scientific Research Applications

Ethyl 3-amino-2-(isopropylamino)isonicotinate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-2-(isopropylamino)isonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino groups can form hydrogen bonds or electrostatic interactions with active sites, modulating the activity of the target molecules. This interaction can lead to inhibition or activation of biological pathways, depending on the context .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-aminoisonicotinate
  • Ethyl 3-aminoisonicotinate
  • Ethyl 2-(isopropylamino)isonicotinate

Comparison

Ethyl 3-amino-2-(isopropylamino)isonicotinate is unique due to the presence of both amino and isopropylamino groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for modification, making it a valuable compound in research and industry .

Properties

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

ethyl 3-amino-2-(propan-2-ylamino)pyridine-4-carboxylate

InChI

InChI=1S/C11H17N3O2/c1-4-16-11(15)8-5-6-13-10(9(8)12)14-7(2)3/h5-7H,4,12H2,1-3H3,(H,13,14)

InChI Key

WLKWEGTZPJUTPZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=NC=C1)NC(C)C)N

Origin of Product

United States

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